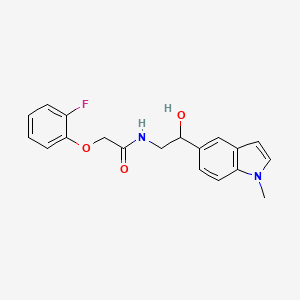

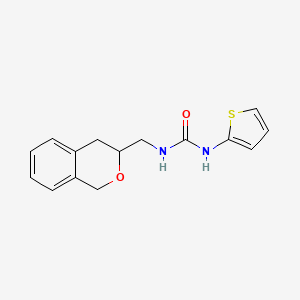

![molecular formula C22H18ClN5O3S B2494620 2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536982-62-4](/img/structure/B2494620.png)

2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds of the [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one class have garnered significant interest in the scientific community due to their diverse pharmacological activities and potential applications in medicinal chemistry. The molecule falls within this category, with its structure indicating possible biological activity and interaction with protein targets.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including ring-opening, cyclization, substitution, and sometimes Mannich reactions. Structural confirmation is typically achieved using spectroscopic methods (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. These methods ensure the precise identification and structural integrity of the synthesized compounds (Wu et al., 2022).

Molecular Structure Analysis

Density Functional Theory (DFT) calculations, including geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, are instrumental in understanding the electronic structure and reactivity of these compounds. The molecular structure optimized by DFT calculation correlates well with the experimental data obtained from X-ray crystallography, providing insight into the molecular conformation and potential interaction sites for biological targets (Ren et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with proteins, as evidenced by molecular docking studies. They show favorable interactions with proteins like SHP2, suggesting their potential as therapeutic agents. The interactions involve hydrogen bonds, electrostatic interactions, and Pi interactions, indicating a robust interaction profile that could be leveraged for designing inhibitors or modulators of protein function (Wu et al., 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be inferred from the synthesis and structural analysis methods employed. These properties are crucial for understanding the compound's behavior in biological systems and for formulating it for experimental studies.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and potential for modification, are closely related to the compound's molecular structure and electronic configuration. The DFT studies provide a basis for predicting these properties, which are essential for further chemical modifications and optimizations for increased biological activity or specificity (Liu et al., 2022).

科学的研究の応用

Cytotoxicity and Anticancer Activity

- Quinazoline derivatives have demonstrated significant cytotoxic and antiproliferative activities against human tumor cell lines, such as HeLa cells. These compounds act cytotoxically on tumor cells, with certain derivatives showing potential as anticancer drugs due to their ability to induce morphological changes and necrosis in cancer cells without damaging DNA under in vitro conditions (Ovádeková et al., 2005).

Antimicrobial and Nematicidal Properties

- A series of triazolo[4,3-c]quinazolinylthiazolidinones were synthesized and evaluated for their antimicrobial and nematicidal activities. These compounds showed significant properties against various microorganisms, with some derivatives displaying potent activities comparable to standard treatments (Reddy, Kumar, & Sunitha, 2016).

Synthesis and Reactivity

- Research on the synthesis and reactivity of triazolo[1,5-c]quinazolines has expanded the understanding of their chemical properties, providing pathways to new compounds with potential pharmacological activities (Pfeiffer et al., 1999).

Benzodiazepine Binding Activity

- Novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones have been identified as potent benzodiazepine antagonists, with some compounds exhibiting high binding affinity to benzodiazepine receptors, indicating their potential use in the development of therapeutics targeting these receptors (Francis et al., 1991).

Crystal Structure and DFT Study

- The crystal structure and Density Functional Theory (DFT) studies of quinazolinone derivatives reveal their molecular structure and electronic properties, aiding in the understanding of their interaction mechanisms with biological targets. These studies are crucial for the rational design of new compounds with enhanced biological activities (Ren et al., 2021).

特性

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O3S/c23-16-5-2-1-4-14(16)12-32-22-25-21-24-17-6-3-7-18(29)19(17)20(27(21)26-22)13-8-10-15(11-9-13)28(30)31/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMHLBUMIPKBPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

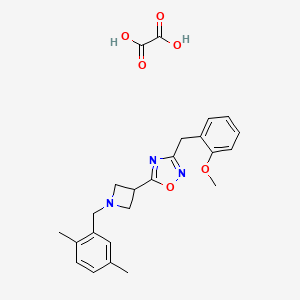

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)

![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)

![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)

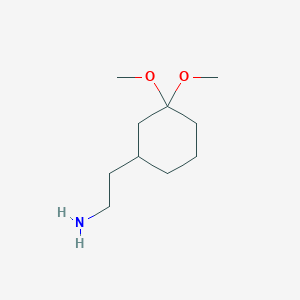

![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)

![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)

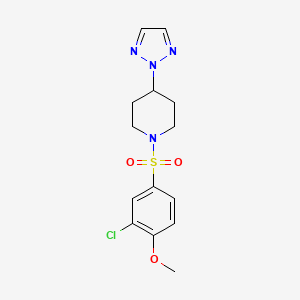

![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)